2-(4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanylacetyl group, and an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the 5-phenyl-1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the sulfanylacetyl group: The oxadiazole ring can be functionalized with a sulfanylacetyl group using a thiol and an acylating agent.
Coupling with the phenyl ring: The functionalized oxadiazole is then coupled with a phenyl ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Formation of the hexahydro-1H-isoindole-1,3(2H)-dione: The final step involves the cyclization of the intermediate compound to form the isoindole dione structure, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)hexahydro-1H-isoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)hexahydro-1H-isoindole-1,3(2H)-dione: Unique due to the combination of oxadiazole, sulfanylacetyl, and isoindole dione structures.
5-phenyl-1,3,4-oxadiazole derivatives: Similar in having the oxadiazole ring but lacking the sulfanylacetyl and isoindole dione groups.
Isoindole dione derivatives: Similar in having the isoindole dione structure but lacking the oxadiazole and sulfanylacetyl groups.
Properties
Molecular Formula |
C24H21N3O4S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[4-[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C24H21N3O4S/c28-20(14-32-24-26-25-21(31-24)16-6-2-1-3-7-16)15-10-12-17(13-11-15)27-22(29)18-8-4-5-9-19(18)23(27)30/h1-3,6-7,10-13,18-19H,4-5,8-9,14H2 |
InChI Key |
REPPSLWYXGSPOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)CSC4=NN=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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